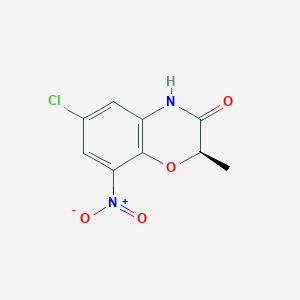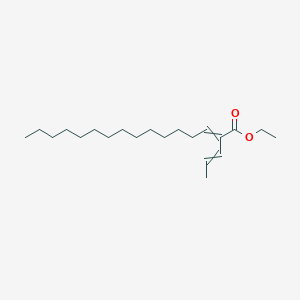![molecular formula C24H42ClNO2 B15165812 1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol--hydrogen chloride (1/1) CAS No. 192316-33-9](/img/structure/B15165812.png)
1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol–hydrogen chloride (1/1) is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a decyloxypropyl group attached to the piperidine ring, along with a phenyl group and a hydroxyl group. The compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.
Preparation Methods
The synthesis of 1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol–hydrogen chloride (1/1) involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylpiperidin-4-ol and 3-(decyloxy)propyl bromide.
Alkylation Reaction: The 4-phenylpiperidin-4-ol undergoes an alkylation reaction with 3-(decyloxy)propyl bromide in the presence of a base such as potassium carbonate. This reaction forms the desired product, 1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of solvents.
Chemical Reactions Analysis
1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol–hydrogen chloride (1/1) has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to receptor binding and signal transduction due to its piperidine structure.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs targeting specific receptors.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol–hydrogen chloride (1/1) involves its interaction with molecular targets such as receptors or enzymes. The piperidine ring structure allows it to bind to specific sites, potentially modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol–hydrogen chloride (1/1) can be compared with other piperidine derivatives, such as:
1-(3-(4-Chlorophenyl)propyl)piperidine hydrochloride: This compound has a similar piperidine structure but with a chlorophenyl group instead of a decyloxypropyl group.
1-(3-(4-Methoxyphenyl)propyl)piperidine hydrochloride: This derivative has a methoxyphenyl group, which may alter its chemical and biological properties.
Properties
CAS No. |
192316-33-9 |
|---|---|
Molecular Formula |
C24H42ClNO2 |
Molecular Weight |
412.0 g/mol |
IUPAC Name |
1-(3-decoxypropyl)-4-phenylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C24H41NO2.ClH/c1-2-3-4-5-6-7-8-12-21-27-22-13-18-25-19-16-24(26,17-20-25)23-14-10-9-11-15-23;/h9-11,14-15,26H,2-8,12-13,16-22H2,1H3;1H |
InChI Key |
VCFMCUJXCHECIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCCN1CCC(CC1)(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Penten-2-ol, 3-[(2-methoxyethoxy)methoxy]-, (2S,3S)-](/img/structure/B15165735.png)
![2-[2-(4-fluorophenyl)-8-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B15165738.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-](/img/structure/B15165741.png)

![2-[(4-Chlorobut-2-yn-1-yl)oxy]naphthalene](/img/structure/B15165756.png)
![2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol](/img/structure/B15165761.png)
![Propanoic acid, 3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl ester](/img/structure/B15165764.png)

![Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate](/img/structure/B15165773.png)
![1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]-](/img/structure/B15165776.png)
![N'-(2,2-diphenylethyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B15165778.png)

![1,1,2-Trimethyl-1H-benzo[E]indol-6-OL](/img/structure/B15165794.png)

